Hexadecenylsuccinic anhydride

Descripción general

Descripción

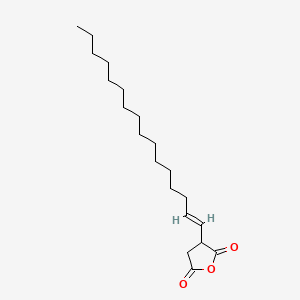

Hexadecenylsuccinic anhydride, also known as n-Hexadecenylsuccinic anhydride, is a chemical compound with the molecular formula C20H34O3 . It has an average mass of 322.482 Da and a monoisotopic mass of 322.250793 Da .

Molecular Structure Analysis

The molecular structure of Hexadecenylsuccinic anhydride consists of a long carbon chain attached to a succinic anhydride group . The IUPAC name for this compound is 3-[(1E)-1-hexadecen-1-yl]dihydro-2,5-furandione .Physical And Chemical Properties Analysis

Hexadecenylsuccinic anhydride is a solid at 20 degrees Celsius . It has a melting point of 62.0 to 66.0 degrees Celsius and a boiling point of 410 degrees Celsius . It decomposes in contact with water and is practically insoluble in water .Aplicaciones Científicas De Investigación

Biocompatibility in Bone Applications

Poly(anhydride-co-imides), which may include components like hexadecenylsuccinic anhydride, have been studied for their potential in bone-related applications. These materials have shown promising results in terms of cytotoxicity and compatibility with osteoblast-like cells, suggesting their viability as biomaterials in orthopedic applications. The in vitro evaluation of these polymers has indicated non-cytotoxic properties, making them strong candidates for use in bone-related treatments and technologies (Attawia et al., 1996).

Modification of Tourmaline for Functional Copolymers

Hexadecenylsuccinic anhydride has been used to modify tourmaline for the preparation of functional copolymers. These copolymers, containing tourmaline, exhibit properties such as far-infrared radiation, negative ion release, and good mechanical performance. This application demonstrates the versatility of hexadecenylsuccinic anhydride in enhancing the functionality of materials for specific industrial and possibly medical applications (Hu & Li, 2018).

Application in the Petroleum Industry

Alkenylsuccinic anhydrides, possibly including hexadecenylsuccinic anhydride, have been synthesized for use in the petroleum industry. These compounds have shown effectiveness as corrosion inhibitors and in improving the flowability of paraffinic gas oil. Their synthesis and application demonstrate the industrial relevance of hexadecenylsuccinic anhydride in enhancing the performance and longevity of petroleum products (Khidr & Mohamed, 2001).

Sizing Agent in Papermaking

Octadecenylsuccinic anhydride, closely related to hexadecenylsuccinic anhydride, has been used as an internal sizing agent in the papermaking process. Its application in creating stable Pickering emulsions with montmorillonite particles illustrates its utility in the paper industry, particularly for enhancing the hydrophobic properties of paper and paperboard (Yu Dehai et al., 2013).

Encapsulation and Drug Delivery Applications

Succinic anhydride derivatives, including hexadecenylsuccinic anhydride, have been researched for their potential in drug delivery systems. For instance, the interaction of hydroxyethyl starch with succinic anhydride has been explored for creating a carboxylated derivative capable of encapsulating drugs like doxorubicin. This application highlights the potential of hexadecenylsuccinic anhydride in the development of novel, biodegradable, and non-immunogenic drug delivery systems (Paleos et al., 2015).

Potential in Nanotechnology

Octenyl succinic anhydride, similar to hexadecenylsuccinic anhydride, has been utilized in the nano-encapsulation of substances like coenzyme Q10. This demonstrates the role of hexadecenylsuccinic anhydride derivatives in nanotechnology, particularly in creating nano-sized particles for various applications including food technology and pharmaceuticals (Cheuk et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(E)-hexadec-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPWVGZWUBNLQU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860464 | |

| Record name | 3-[(1E)-Hexadec-1-en-1-yl]oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Hexadecenylsuccinic anhydride | |

CAS RN |

32072-96-1 | |

| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032072961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecenylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Hexadecenylsuccinic anhydride interact with lignin and what are the downstream effects on lignin's properties?

A1: Hexadecenylsuccinic anhydride reacts with the hydroxyl groups present in lignin. [] This reaction leads to the formation of ester linkages, effectively incorporating the hexadecenylsuccinic anhydride moiety into the lignin structure. This modification significantly alters the hydrophilic-lipophilic balance (HLB) of lignin. The introduced hexadecenyl group increases the hydrophobic character, while the succinic acid group contributes to hydrophilicity. This balanced HLB enhances the surfactant properties of the modified lignin, as evidenced by its increased ability to reduce the surface tension of water. []

Q2: What is the impact of the alkenyl chain length in anhydrides on the surfactant properties of modified lignin?

A2: The research indicates a direct correlation between the length of the alkenyl chain in the anhydride and the surfactant properties of the modified lignin. As the alkenyl chain length increases (from nonenyl to dodecenyl to hexadecenyl), the surfactant character of the modified lignin also increases. [] This is attributed to the enhanced hydrophobic effect imparted by the longer alkyl chain, driving the modified lignin towards the surface of the solution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)

![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)

![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)

![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)